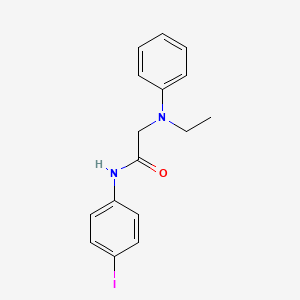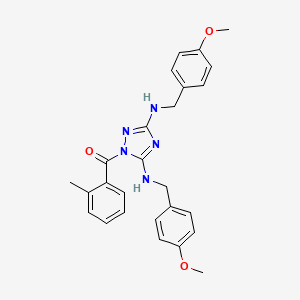![molecular formula C19H22O4 B5209840 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA belongs to the family of benzaldehyde derivatives and is a yellow crystalline powder.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers in vivo.
Advantages and Limitations for Lab Experiments
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, this compound also has some limitations, including its poor solubility in water and low bioavailability.
Future Directions
There are several future directions for the study of 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde. One possible direction is the synthesis of novel this compound derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanism of this compound's biological activities. In addition, the development of new analytical methods for the detection of this compound and its derivatives is also a promising direction for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and to develop new this compound derivatives with improved pharmacological properties.
Synthesis Methods
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde can be synthesized using various methods, including the reaction of 3,5-dimethylphenol with 3-chloropropyl methoxybenzene under basic conditions, followed by the reaction with benzaldehyde. Other methods include the reaction of 3,5-dimethylphenol with 3-bromopropyl methoxybenzene under basic conditions, followed by the reaction with 3-methoxybenzaldehyde.
Scientific Research Applications
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In material science, this compound has been used as a building block for the synthesis of novel materials, including liquid crystals and polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-14-9-15(2)11-17(10-14)22-7-4-8-23-18-6-5-16(13-20)12-19(18)21-3/h5-6,9-13H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKECDFFLRQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(11-cyano-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5209760.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
methanol](/img/structure/B5209776.png)
![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5209811.png)





![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)
![5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209863.png)